![molecular formula C19H20ClN3O3 B2893027 1-(2-Chlorobenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 891099-27-7](/img/structure/B2893027.png)
1-(2-Chlorobenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
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Description
1-(2-Chlorobenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as TAK-659, is a small molecule inhibitor that has gained attention in the field of cancer research due to its potential therapeutic applications. TAK-659 specifically targets Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling.
Scientific Research Applications
Electro-Fenton Degradation of Antimicrobials
Urea derivatives like triclocarban have been studied for their degradation using electro-Fenton systems, which could imply potential environmental applications for similar compounds in removing contaminants from water sources (Sirés et al., 2007).
Synthesis and Enzyme Inhibition
Research on urea derivatives includes their synthesis and evaluation as enzyme inhibitors, suggesting applications in drug discovery and biochemical research (Mustafa et al., 2014).
Anticancer Agents
Certain urea derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, highlighting their potential as anticancer agents (Feng et al., 2020).
Corrosion Inhibition
Studies have investigated the use of urea derivatives as corrosion inhibitors for mild steel in acid solutions, indicating their potential in materials science and engineering (Bahrami & Hosseini, 2012).
Nonlinear Optical Properties
Research into the nonlinear optical properties of bis-chalcone derivatives, a class of compounds related to urea derivatives, suggests potential applications in the development of optical materials and devices (Shettigar et al., 2006).
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-26-16-8-6-15(7-9-16)23-12-14(10-18(23)24)22-19(25)21-11-13-4-2-3-5-17(13)20/h2-9,14H,10-12H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKQWQUDWGBKLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea |
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